3-Hydroxyisonicotinic acid

Descripción

Structural Context and Significance within Pyridine (B92270) Carboxylic Acids

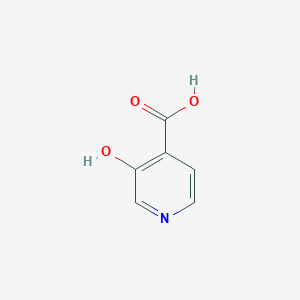

3-Hydroxyisonicotinic acid, with the chemical formula C6H5NO3, is a pyridine derivative distinguished by a hydroxyl group at the 3-position and a carboxylic acid group at the 4-position. lookchem.com This specific arrangement of functional groups on the aromatic pyridine ring is central to its chemical behavior and reactivity. As a member of the pyridine carboxylic acid family, its properties are often understood in comparison to its isomers and parent compounds.

The properties of this compound are best understood when compared with its structural isomers, isonicotinic acid (pyridine-4-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid). wikipedia.org Isonicotinic acid shares the 4-position carboxylic acid group but lacks the hydroxyl substituent. wikipedia.org Nicotinic acid, on the other hand, has its carboxylic acid group at the 3-position. wikipedia.org The presence of the hydroxyl group in this compound introduces the potential for tautomerism and alters the electronic properties of the pyridine ring, influencing its acidity, reactivity, and interaction with other molecules. nih.govresearchgate.net For instance, the pKa of isonicotinic acid is slightly lower than that of nicotinic acid, suggesting a difference in reactivity which is further modified by the introduction of a hydroxyl group. researchgate.net

A key feature of hydroxypyridines, including the parent structure of this compound, is their ability to exist in tautomeric forms. nih.govumons.ac.be Specifically, they can exhibit keto-enol tautomerism, where a proton transfer occurs between the hydroxyl group and the ring nitrogen atom. nih.govnih.gov In the case of 3-hydroxypyridine (B118123), it can exist in equilibrium with its zwitterionic keto form, 3-pyridone. umons.ac.bersc.org

In the gas phase, the enolic hydroxypyridine form is generally favored for all isomers. nih.gov However, the relative stability of these tautomers is significantly influenced by the surrounding environment. umons.ac.beresearchgate.net In aqueous solution, the zwitterionic keto form of 3-hydroxypyridine is stabilized by hydrogen bonding to the extent that both the enol and keto forms can coexist in nearly equal proportions. nih.govresearchgate.net Computational studies have shown that for the 3-isomer, the neutral 3-hydroxypyridine is considerably more stable than its highly polar pyridone tautomer in the gas phase. umons.ac.be This is in contrast to the 2- and 4-hydroxypyridine (B47283) isomers, where the energy difference between the hydroxy and keto forms is much smaller. umons.ac.be The unique electronic structure of the 3-pyridone, which lacks a classical valence structure, contributes to its higher energy. acs.org

Historical Perspective of Research on this compound

Early research into pyridine derivatives laid the groundwork for understanding compounds like this compound. Spectroscopic studies in the 1970s were crucial in analyzing the band shapes and evaluating the tautomeric equilibria of 3-hydroxypyridines. nih.govacs.org These foundational studies provided the initial insights into the complex chemical behavior of this class of molecules. Over the years, research has evolved to include more advanced computational and experimental techniques to probe the finer details of their structure and reactivity. For instance, tandem mass spectrometry and quantum chemical calculations have been employed to investigate the dissociation behavior of related compounds like hydroxypyridine N-oxides. nih.gov

Overview of Key Research Areas and Paradigms

Research involving this compound and its derivatives spans several key areas, driven by its versatile chemical nature.

Chelating Agents: A significant application of this compound is in the preparation of chelating agents, particularly for iron and aluminum. fishersci.ca Its ability to form stable complexes with metal ions makes it valuable in various chemical processes. lookchem.com

Pharmaceutical and Agrochemical Research: The unique structure of this compound makes it a valuable building block in the synthesis of new pharmaceutical compounds. lookchem.com Similarly, its isomers, like 2-hydroxyisonicotinic acid, have been explored for developing anti-inflammatory agents and as potential plant growth regulators. chemimpex.com

Materials Science: In the field of materials science, this compound serves as a ligand for the construction of metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in areas such as gas sorption and catalysis. acs.org The ability of the isonicotinate (B8489971) group to coordinate with metal ions through both the nitrogen atom and the carboxylate group is key to the formation of these frameworks. wikipedia.org

Enzymology and Bioremediation: The enzymatic degradation of nicotinic acid and its derivatives is an active area of research. Enzymes like 6-hydroxynicotinic acid 3-monooxygenase, which catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid, are being studied to understand the bacterial degradation of N-heterocyclic aromatic compounds. wooster.eduacs.org This research has implications for bioremediation and the development of biocatalytic processes. jmb.or.kr

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-3-7-2-1-4(5)6(9)10/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHGATQUCUYHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332662 | |

| Record name | 3-Hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10128-71-9 | |

| Record name | 3-Hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hydroxyisonicotinic Acid and Its Derivatives

Strategies for Direct Synthesis of 3-Hydroxyisonicotinic Acid

The direct synthesis of this compound, also known as 3-hydroxy-4-pyridinecarboxylic acid, is a crucial process for obtaining this valuable pyridine (B92270) derivative. One prominent method involves the diazotization of its amino precursor, 3-aminoisonicotinic acid.

In a typical procedure, 3-aminoisonicotinic acid is dissolved in an aqueous solution, followed by the slow addition of sulfuric acid to form a slurry. This mixture is then cooled to a temperature below 10°C. A solution of sodium nitrite (B80452) in water is added dropwise, ensuring the temperature is maintained below 10°C to control the diazotization reaction. Following the addition, the reaction mixture is heated to 80°C. At this elevated temperature, the diazonium salt intermediate decomposes, leading to the formation of this compound, which precipitates out of the solution in significant quantities. This method provides a direct route to the target compound from a readily available starting material.

Derivatization and Functionalization Approaches

The chemical versatility of this compound is demonstrated through its derivatization and functionalization, which allows for the synthesis of a wide range of compounds with tailored properties. These approaches include the formation of metal complexes and the synthesis of complex organic molecules like N-acyl hydrazones.

Synthesis of Metal Complexes with this compound as Ligand

This compound and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with various metal ions. The synthesis of these complexes is of interest due to their potential applications in catalysis, materials science, and biological systems. Studies on derivatives such as 3-hydroxybenzaldehyde (B18108) isonicotinic acid hydrazone provide insight into the coordination behavior of this class of compounds.

For instance, the synthesis of iron(II) and iron(III) complexes with 3-hydroxybenzaldehyde isonicotinic acid hydrazone (a derivative of the isonicotinic acid core) has been reported. The iron(II) complex was synthesized by reacting ferrous ammonium (B1175870) sulfate (B86663) with the hydrazone ligand in a solution containing methanol (B129727) and dimethylformamide (DMF). The iron(III) complex was prepared using ferric chloride and the ligand in a methanolic solution. These syntheses demonstrate the ability of the isonicotinic acid framework to coordinate with transition metals.

The coordination of this compound and its derivatives to metal centers typically involves the pyridine nitrogen and the oxygen atoms from the carboxylate and hydroxyl groups. Infrared (IR) spectroscopy is a key tool for elucidating these binding modes. In studies of metal complexes with the related ligand, isonicotinic acid N-oxide, coordination occurs through the N-O oxygen and one of the carboxylate oxygens, forming a stable six-membered chelate ring. jyu.fi For derivatives like 3-hydroxybenzaldehyde isonicotinic acid hydrazone, IR spectral data indicate that the azomethine nitrogen and the carbonyl oxygen of the hydrazone moiety participate in coordination to the metal ion. researchgate.net

The molecular structure of these complexes often results in an octahedral geometry around the central metal ion. researchgate.net For example, the proposed molecular formula for an iron(III) complex with a 3-hydroxybenzaldehyde isonicotinic acid hydrazone ligand (L) is [FeLCl₂(MeOH)₂]Cl, indicating a 1:1 metal-to-ligand stoichiometry with additional chloride and methanol ligands completing the coordination sphere. The ligand can act as a bidentate chelator, utilizing both nitrogen and oxygen donor atoms to form stable complexes.

The thermal stability of metal complexes is a critical parameter that determines their suitability for various applications. Thermogravimetric analysis (TGA) is employed to study the decomposition patterns of these complexes and to determine their thermal stability. aristonpubs.com The analysis provides information on the temperature ranges of decomposition and the nature of the species lost at each stage.

From TGA data, various thermodynamic and kinetic parameters can be calculated, including activation energy (Eₐ), entropy change (ΔS), and free energy change (ΔF). aristonpubs.com These parameters offer insights into the kinetics of the decomposition process. For example, the thermal degradation of Schiff base metal complexes has been studied, revealing decomposition pathways that often involve the initial loss of coordinated water or solvent molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately yielding a metal oxide residue. mdpi.com While specific kinetic data for this compound complexes are not detailed in the provided sources, the general methodologies applied to related Schiff base and pyridine carboxylate complexes are directly applicable for their evaluation. aristonpubs.commdpi.com

X-ray diffraction (XRD) is an indispensable technique for determining the crystallinity and crystal structure of metal complexes. Powder XRD patterns can confirm the crystalline nature of a synthesized complex and provide information about its crystal system and unit cell parameters.

For example, X-ray powder diffraction studies on the Fe(II) and Fe(III) complexes of 3-hydroxybenzaldehyde isonicotinic acid hydrazone have shown that both complexes belong to the tetragonal crystal system. The analysis of the diffraction data allows for the indexing of the observed reflections and the calculation of the unit cell parameters (a, b, c). The density of the complex can also be determined from these parameters, which, when compared with the experimentally measured density, helps to confirm the proposed molecular formula and the number of formula units per unit cell.

Table 1: X-ray Powder Diffraction Data for an Iron(III) Complex of 3-Hydroxybenzaldehyde Isonicotinic Acid Hydrazone

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 21 |

| 12.4 | 7.14 | 100 |

| 15.6 | 5.68 | 29 |

| 20.4 | 4.35 | 90 |

| 24.9 | 3.58 | 53 |

| 27.2 | 3.28 | 22 |

| 28.5 | 3.13 | 41 |

| 31.8 | 2.81 | 18 |

| 40.8 | 2.21 | 15 |

| 45.4 | 1.99 | 24 |

Note: Data corresponds to a derivative, 3-hydroxybenzaldehyde isonicotinic acid hydrazone, and is presented to illustrate the type of data obtained from XRD analysis.

Synthesis of Pyridine-Based N-acyl Hydrazone Derivatives

N-acyl hydrazones are a significant class of compounds known for their diverse biological activities. mdpi.comnih.gov The synthesis of pyridine-based N-acyl hydrazones from this compound involves a multi-step process. First, the carboxylic acid group of this compound is converted into a more reactive derivative, typically an ester, which can then be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide (3-hydroxyisonicotinohydrazide).

The final step is the condensation of the synthesized hydrazide with a suitable aldehyde or ketone. nih.gov This reaction is generally carried out by refluxing the hydrazide and the carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of acid. nih.gov The resulting N-acyl hydrazone precipitates upon cooling and can be purified by recrystallization. This synthetic route allows for the introduction of a wide variety of substituents onto the hydrazone framework by choosing different aldehydes or ketones, enabling the creation of a library of derivatives for further study. mdpi.com

Conversion to 3-Hydroxypyridine-4-carboxaldehyde (B112166) and Related Aldehydes

The conversion of this compound to 3-hydroxypyridine-4-carboxaldehyde, a valuable intermediate in organic synthesis, can be achieved through various synthetic strategies. One prominent method involves the initial reduction of the carboxylic acid functionality to a hydroxymethyl group, followed by oxidation to the aldehyde. The first reported synthesis in 1958 utilized the oxidation of 3-hydroxy-4-pyridinemethanol with manganese dioxide. wikipedia.org Alternative routes starting from isonicotinic acid derivatives have also been developed.

A distinct approach avoids the direct oxidation of a methyl or alcohol group, instead constructing the aldehyde through condensation and subsequent hydrolysis. This can be adapted for the 3-hydroxy analogue of 4-pyridinecarboxaldehyde.

A notable synthetic route for preparing pyridine aldehydes from their corresponding carboxylic acids involves a solvent-free condensation step. google.com In the context of this compound, this methodology entails heating the acid with either ethylenediamine (B42938) or o-phenylenediamine. This reaction, conducted at temperatures ranging from 150°C to 260°C, results in the formation of a 4-(3-hydroxy-4-pyridinyl)-2-imidazoline intermediate. google.com Careful management of the reaction temperature is critical to prevent the degradation of the hydroxyl group. This solvent-free approach offers advantages in terms of reduced solvent waste and potentially simpler purification procedures. google.com

| Reactants | Conditions | Intermediate Product |

| This compound and ethylenediamine or o-phenylenediamine | 150°C - 260°C, solvent-free | 4-(3-hydroxy-4-pyridinyl)-2-imidazoline |

Following the formation of the imidazoline (B1206853) intermediate via solvent-free condensation, a two-step reductive hydrolysis process is employed to yield the final aldehyde product. google.com The first step involves the reduction of the imidazoline intermediate. A common reagent for this reduction is sodium borohydride (B1222165) in an ethanol solvent. The subsequent step is the hydrolysis of the reduced intermediate to afford 3-hydroxypyridine-4-carboxaldehyde. google.com This sequence provides an alternative to direct oxidation methods for accessing the aldehyde functionality from the carboxylic acid.

| Intermediate | Reaction Steps | Final Product |

| 4-(3-hydroxy-4-pyridinyl)-2-imidazoline | 1. Reduction (e.g., Sodium borohydride in ethanol) 2. Hydrolysis | 3-Hydroxypyridine-4-carboxaldehyde |

In multistep syntheses involving this compound and its derivatives, protection of the reactive hydroxyl group is often necessary to prevent unwanted side reactions. libretexts.org The choice of a protecting group is crucial; it must be easily introduced, stable under the desired reaction conditions, and readily removed when no longer needed. libretexts.org

For the hydroxyl group of 3-hydroxypyridine (B118123) derivatives, common protection strategies include the formation of ethers, esters, or acetals. libretexts.orghighfine.com

Ether Formation : Phenylmethyl and trimethylsilyl (B98337) ethers are suitable for protecting hydroxyl groups. libretexts.org Another example involves the use of a methoxymethyl ether. For instance, 3-methoxymethoxypyridine-4-carboxaldehyde can be synthesized and subsequently deprotected using 3 N hydrochloric acid to yield 3-hydroxypyridine-4-carboxaldehyde. chemicalbook.com

Ester Formation : Esters, formed by reacting the alcohol with an acyl halide or anhydride, can serve as protecting groups. libretexts.orghighfine.com These can be removed by acid or base hydrolysis. libretexts.org

Acetal Formation : Acetals are effective protecting groups for alcohols, particularly in basic conditions. libretexts.org The use of 3,4-dihydro-2H-pyran to form a tetrahydropyranyl (THP) ether is a common method. libretexts.org

| Protecting Group Type | Example | Deprotection Conditions |

| Ether | Methoxymethyl (MOM) | Acidic hydrolysis (e.g., 3 N HCl) chemicalbook.com |

| Ether | Phenylmethyl (Benzyl) | Catalytic hydrogenation libretexts.org |

| Ether | Trimethylsilyl (TMS) | Mild acid hydrolysis libretexts.org |

| Ester | Acetyl, Benzoyl | Acid or base hydrolysis libretexts.orghighfine.com |

| Acetal | Tetrahydropyranyl (THP) | Aqueous acid libretexts.org |

Formation of Other Substituted Derivatives

This compound serves as a precursor for a variety of substituted derivatives. Standard functional group transformations can be applied to the carboxylic acid and hydroxyl moieties to generate esters, amides, and other analogues. For instance, esters of isonicotinic acid can be synthesized by refluxing the acid with an excess of an alcohol, such as ethanol, in the presence of a catalytic amount of sulfuric acid. researchgate.net Similarly, amides can be prepared, and various N-substituted isonicotinamides have been synthesized for research purposes. researchgate.net The synthesis of functionally substituted esters of both nicotinic and isonicotinic acids has been achieved through the acylation of various hydroxy compounds with the corresponding acid hydrochlorides in the presence of triethylamine. belnauka.by

Novel Synthetic Routes and Reaction Mechanisms

The development of novel synthetic routes is crucial for accessing new derivatives of this compound with improved efficiency and selectivity. hilarispublisher.com Modern synthetic methodologies, including transition-metal catalysis and photocatalysis, offer powerful tools for constructing complex molecular architectures from simple precursors. hilarispublisher.com These advanced methods can facilitate the synthesis of diverse chemical scaffolds based on the pyridine ring of this compound. hilarispublisher.combeilstein-journals.org

Regioselective Alkylation Studies

Regioselective alkylation is a key strategy for introducing substituents at specific positions on the pyridine ring, thereby modifying the properties of the parent molecule. The nucleophilic addition of organozinc reagents to pyridinium (B92312) derivatives has been shown to proceed with high regioselectivity, typically favoring the 4-position. nih.govnottingham.ac.uk This approach allows for the introduction of alkyl, benzyl, and allyl groups under mild conditions. nih.gov

In the context of derivatives of this compound, such as 3-hydroxypyridine-4-carboxaldehyde, the pyridine ring can undergo nucleophilic substitution reactions. For example, the hydroxyl group can be alkylated under basic conditions. In one study, 3-hydroxypyridine-4-carboxaldehyde was reacted with 4,5-dimethoxy-2-nitrobenzyl bromide in the presence of cesium carbonate in anhydrous DMF to yield the corresponding ether derivative. guidechem.com This demonstrates a regioselective alkylation at the hydroxyl group.

Achieving regioselective N-alkylation over O-alkylation can be challenging due to the tautomerism between pyridone and hydroxypyridine forms. organic-chemistry.org However, specific methods have been developed to favor N-alkylation. organic-chemistry.org While not specific to this compound, studies on the regioselective alkylation of carbohydrate derivatives using diarylborinic acid catalysis highlight advanced strategies for differentiating between multiple hydroxyl groups, a concept applicable to polyhydroxylated pyridine derivatives. nih.gov

| Reaction Type | Reagents | Position of Alkylation |

| Nucleophilic addition to pyridinium | Alkyl, benzyl, or allyl organozinc reagents | 4-position of the pyridine ring nih.govnottingham.ac.uk |

| O-alkylation of 3-hydroxypyridine-4-carboxaldehyde | 4,5-dimethoxy-2-nitrobenzyl bromide, Cs2CO3, DMF | Oxygen of the hydroxyl group guidechem.com |

Heterocyclization Reactions

The synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. While specific heterocyclization routes exclusively targeting this compound are not extensively detailed in readily available literature, the synthesis of substituted pyridines, in general, provides a framework for potential synthetic strategies. baranlab.orgacsgcipr.org These reactions typically involve the condensation of carbonyl compounds with a nitrogen source, or cycloaddition reactions. baranlab.org

One of the most classical and versatile methods for pyridine synthesis is the Hantzsch Dihydropyridine (B1217469) Synthesis, which involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). organic-chemistry.org Subsequent oxidation of the resulting dihydropyridine yields the aromatic pyridine ring. acsgcipr.org Adapting this methodology for this compound would require appropriately substituted starting materials that would introduce the hydroxyl and carboxylic acid functionalities at the desired positions.

Another general approach involves the condensation of 1,5-dicarbonyl compounds with ammonia or a derivative like hydroxylamine, followed by an oxidation step to form the aromatic pyridine ring. baranlab.org Variations of this method have been developed to improve yields and introduce diverse functionalities.

Modern advancements in catalysis have led to the development of more efficient and selective methods for pyridine synthesis. Metal-catalyzed cycloaddition reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles, offer an atom-economical route to highly substituted pyridines. acsgcipr.org Transition metals like cobalt and rhodium are often employed as catalysts in these transformations. While these methods are powerful, their application to the specific synthesis of this compound would depend on the availability of suitable precursors and the regioselectivity of the cyclization.

Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a greener approach to the synthesis of symmetrical 2,4,6-trisubstituted pyridines. nih.gov The use of an earth-abundant and non-toxic metal like iron makes this an attractive method from a sustainability perspective.

The following table summarizes hypothetical heterocyclization strategies that could be adapted for the synthesis of this compound, based on general methods for pyridine synthesis.

| Reaction Type | Potential Starting Materials | Potential Catalyst/Reagent | Key Features |

| Hantzsch-type Synthesis | Aldehyde, β-ketoester with hydroxyl precursor, Ammonia | Oxidizing agent (e.g., HNO₃, air) | Multi-component reaction, forms a dihydropyridine intermediate. |

| 1,5-Dicarbonyl Condensation | Substituted 1,5-dicarbonyl compound | Ammonia or Hydroxylamine | Requires subsequent oxidation to form the pyridine ring. |

| [2+2+2] Cycloaddition | Substituted alkyne, Nitrile | Cobalt or Rhodium complex | High atom economy, convergent synthesis. |

| Iron-Catalyzed Cyclization | Ketoxime acetate (B1210297), Aldehyde | FeCl₃ | Utilizes an inexpensive and environmentally benign catalyst. |

This table presents potential synthetic routes based on established methods for pyridine synthesis; specific conditions for this compound would require experimental optimization.

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact and develop more sustainable manufacturing processes. mdpi.comispe.orgewadirect.compfizer.com The synthesis of this compound can be evaluated and improved through the lens of these principles, focusing on areas such as atom economy, waste reduction, and the use of safer chemicals. pfizer.com

Key Green Chemistry Principles and Their Application:

Prevention of Waste: The most fundamental principle is to design synthetic routes that generate minimal waste. pfizer.com This can be achieved through high-yield reactions and processes that require fewer purification steps.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ewadirect.com Reactions like cycloadditions are inherently more atom-economical than multi-step syntheses involving protecting groups and subsequent deprotection steps.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. mdpi.com For the synthesis of pyridine derivatives, research has explored the use of greener solvent systems and even solvent-free conditions.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. ispe.org Microwave-assisted synthesis has emerged as a tool to accelerate reactions, often leading to shorter reaction times and reduced energy usage compared to conventional heating. acs.org

Use of Renewable Feedstocks: Whenever practicable, raw materials should be derived from renewable resources rather than depleting fossil fuels. ewadirect.com Research into the production of pyridine dicarboxylic acids from renewable lignin (B12514952) shows a promising direction for the sustainable sourcing of starting materials. researchgate.netresearchgate.net

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused. ispe.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture, is a key area of green chemistry research. For pyridine synthesis, catalysts based on earth-abundant metals like iron are being explored as more sustainable alternatives to precious metal catalysts. nih.gov

Green Chemistry Metrics:

To quantify the "greenness" of a chemical process, several metrics have been developed. These metrics help in comparing different synthetic routes and identifying areas for improvement.

| Metric | Description | Ideal Value | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | High atom economy indicates less waste is generated from the reactants. |

| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | 0 | A lower E-factor signifies a more environmentally friendly process. |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 | PMI provides a holistic view of the process efficiency, including solvents and reagents. |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | 100% | RME takes into account the reaction yield and stoichiometry. |

By applying these principles and metrics, the synthesis of this compound can be systematically optimized to be more efficient, cost-effective, and environmentally responsible. google.com The focus would be on developing catalytic, high-yield, and atom-economical heterocyclization reactions that utilize safer solvents and renewable starting materials where possible.

Computational and Theoretical Investigations of 3 Hydroxyisonicotinic Acid Systems

Quantum-Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of 3-HINA and its metal complexes. A notable study utilized the B3LYP/LANL2DZ basis set to optimize the geometries of these compounds and explore their electronic characteristics. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons. youtube.comlibretexts.org For 3-HINA and its complexes, FMO analysis reveals insights into their stability and reactivity. researchgate.net

The HOMO is associated with the molecule's nucleophilicity (electron-donating capacity), while the LUMO relates to its electrophilicity (electron-accepting capacity). youtube.com The distribution of these orbitals highlights the most probable sites for electrophilic and nucleophilic attacks. In metal complexes of 3-HINA, the HOMO is often located on the metal ion, while the LUMO is distributed over the ligands, indicating that the metal center is the primary site for electron donation and the ligands are potential sites for electron acceptance. researchgate.net

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on a molecule's surface. readthedocs.iodeeporigin.com It is a valuable tool for predicting intermolecular interactions, as it identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. deeporigin.comwuxiapptec.com In the context of 3-HINA and its complexes, ESP maps can predict sites for hydrogen bonding and other non-covalent interactions that are crucial for biological activity. researchgate.netnih.gov The negative potential regions, often around electronegative atoms like oxygen and nitrogen, are likely to act as hydrogen bond acceptors, while positive regions around hydrogen atoms can act as donors. researchgate.net

Energy Gap Analysis

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Co(II) Complex | -6.10 | -1.78 | 4.32 |

| Ni(II) Complex | -5.87 | -1.99 | 3.88 |

| Cu(II) Complex | -6.13 | -2.22 | 3.91 |

| Zn(II) Complex | -6.41 | -1.87 | 4.54 |

Molecular Docking Simulations of this compound and its Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is widely used to understand the interactions between a ligand, such as a 3-HINA complex, and a biological target, typically a protein.

Binding Energy Analysis

A key output of molecular docking simulations is the binding energy, which estimates the strength of the interaction between the ligand and the protein. nih.gov A more negative binding energy indicates a more stable complex and a higher binding affinity. Studies on metal complexes of 3-HINA have shown that they can exhibit strong binding to protein targets. For instance, the Co(II) complex of 3-HINA has been shown to have a significant binding energy with proteins like KSHV thymidylate synthase (PDB ID: 5H38) and the Ternary Complex of KRIT1 (PDB ID: 4hdq), suggesting a strong and stable interaction. researchgate.net

| Protein Target | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| KSHV thymidylate synthase | 5H38 | -10.89 |

| Ternary Complex of KRIT1 | 4hdq | -11.56 |

Interaction with Amino Acid Residues in Protein Active Sites

Beyond just the binding energy, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues within the protein's active site. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For the Co(II) complex of 3-HINA, docking studies have identified key amino acid residues that it interacts with in the active sites of KSHV thymidylate synthase and the Ternary Complex of KRIT1. These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential biological activity. researchgate.net

| Protein Target (PDB ID) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|

| KSHV thymidylate synthase (5H38) | ARG 59 | Hydrogen Bond |

| HIS 159 | Hydrogen Bond | |

| TYR 218 | Pi-Pi Stacking | |

| Ternary Complex of KRIT1 (4hdq) | GLU 645 | Hydrogen Bond |

| ARG 679 | Hydrogen Bond | |

| TYR 648 | Pi-Pi Stacking |

Proton Conduction Mechanisms in Metal-Organic Frameworks Featuring this compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have garnered significant interest for applications in proton exchange membranes, crucial components in fuel cell technology. nih.gov The incorporation of functional organic linkers, such as this compound, into MOF structures is a key strategy for designing materials with high proton conductivity. rsc.org The conductivity in these materials is intimately linked to the presence of proton carriers and the pathways available for their transport.

In a notable study, a rare-earth cobalt-containing MOF based on this compound demonstrated significant and anisotropic proton conductivity. researchgate.net The material's structure facilitates the formation of hydrogen-bonded chains, which are critical for proton transport. researchgate.net The efficiency of this transport is highly dependent on environmental conditions, specifically temperature and relative humidity (RH).

Research findings indicate that the highest proton conductivity for one such hydrated MOF (1∙3H₂O) reached 1.43 × 10⁻³ S cm⁻¹ at 80 °C and 95% RH. researchgate.net This high conductivity is attributed to the well-defined pathways created by hydrogen-bonding networks involving the ligand and water molecules within the framework. researchgate.net The mechanism of proton transport in such hydrated MOFs is often a combination of the Grotthuss mechanism, where protons hop along the hydrogen-bond network, and the vehicle mechanism, where protons are carried by diffusing molecules like H₃O⁺. nih.gov

Computational studies and impedance analysis of related complexes have further elucidated these mechanisms. For instance, two distinct complexes demonstrated maximum proton conductivities of 4.7 × 10⁻⁴ S cm⁻¹ and 9.06 × 10⁻⁵ S cm⁻¹ at temperatures above 75 °C and 95% RH. researchgate.net The activation energies calculated from these measurements help to distinguish between different transport mechanisms. researchgate.net

| Complex | Max. Proton Conductivity (S cm⁻¹) | Conditions |

|---|---|---|

| 1∙3H₂O Single Crystal | 1.43 × 10⁻³ | 80 °C, 95% RH |

| Complex 1 | 4.7 × 10⁻⁴ | >75 °C, 95% RH |

| Complex 2 | 9.06 × 10⁻⁵ | >75 °C, 95% RH |

Magnetic Properties and Electronic Structure Calculations of Related Complexes

The magnetic properties of coordination complexes are dictated by the electronic structure of the central metal ion and its interaction with the surrounding ligands. uomustansiriyah.edu.iqiitk.ac.in Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the electronic structure and predicting the magnetic behavior of these complex systems. researchgate.net

For a gadolinium-cobalt MOF synthesized with this compound, magnetic studies revealed a significant magnetic entropy change (-ΔSₘ) of 30.6 J kg⁻¹ K⁻¹ for a magnetic field change (ΔH) of 7 Tesla at 3 K. researchgate.net This value indicates a substantial magnetocaloric effect, a property of interest for magnetic refrigeration technologies. Electronic structure calculations performed using DFT on this complex revealed that the exchange interactions between the Gd³⁺ ions are weak and antiferromagnetic in nature. This means the magnetic moments of adjacent gadolinium ions tend to align in opposite directions. researchgate.net

In contrast, a related dysprosium-containing complex was found to exhibit field-induced single-molecule magnet (SMM) behavior. researchgate.net SMMs are individual molecules that can function as tiny magnets, a property that arises from a combination of a high-spin ground state and significant magnetic anisotropy.

These theoretical calculations provide a fundamental understanding of the structure-property relationships that govern magnetism in these materials. By analyzing the orbital interactions between the metal centers and the this compound ligand, researchers can explain the observed magnetic phenomena and guide the synthesis of new materials with desired magnetic properties. researchgate.netnih.gov

| Property | Value | Conditions |

|---|---|---|

| Magnetic Entropy Change (-ΔSₘ) | 30.6 J kg⁻¹ K⁻¹ | ΔH = 7 T, at 3 K |

| Exchange Interaction Type | Weak Antiferromagnetic | Between Gd³⁺ ions |

Modeling of Hydrogen Bonding Networks

Hydrogen bonds are directional, non-covalent interactions that play a crucial role in determining the structure, stability, and function of chemical and biological systems. nih.gov In the context of this compound and its derivatives, hydrogen bonding networks are fundamental to properties like proton conductivity in MOFs and the formation of specific crystal structures. researchgate.netresearchgate.net

Computational modeling provides a molecular-level understanding of these networks. nih.gov Methodologies such as Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory are widely used to investigate hydrogen bonds. fip.orgnih.gov DFT calculations, often using functionals like B3LYP, can accurately model the distribution of electrons within a hydrogen bond, allowing for the determination of key properties such as bond length and strength. fip.orgfrontiersin.org

For example, theoretical studies on related organic acid systems use DFT to optimize the geometry of molecular clusters, identifying the most stable arrangements of molecules linked by hydrogen bonds. frontiersin.orgfrontiersin.org These calculations can reveal the formation of cyclic structures and quantify the stabilizing energy contributed by different types of hydrogen bonds, such as O–H···O and C–H···O interactions. frontiersin.org

AIM theory further analyzes the topology of the electron density to characterize the nature of the chemical bonds. nih.gov By examining parameters at the bond critical points, researchers can differentiate between strong, covalent-like interactions and weaker, closed-shell interactions typical of hydrogen bonds. rsc.org More advanced techniques like Path-Integral Molecular Dynamics (PIMD) can be combined with DFT to interpret experimental data, such as NMR chemical shifts, that are sensitive to the average position of hydrogen atoms within a bond. nih.gov

These computational tools are essential for building a comprehensive picture of the intricate network of hydrogen bonds. By simulating how this compound molecules interact with each other, with solvent molecules like water, or within the constrained environment of a MOF, researchers can predict and explain the material's bulk properties. nih.gov

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on "this compound" that accurately follows the provided outline. The detailed biochemical and enzymatic interactions specified in the user's request are extensively documented for a different chemical compound, 6-hydroxynicotinic acid , not this compound.

The central points of the requested outline, including the role as an intermediate in nicotinic acid degradation and the specific enzymatic mechanisms involving the flavin-dependent monooxygenase NicC, are directly associated with 6-hydroxynicotinic acid in published research. nih.govresearchgate.netacs.orgresearchgate.net The enzyme NicC is specifically named 6-hydroxynicotinate 3-monooxygenase, highlighting its substrate specificity for 6-hydroxynicotinic acid. nih.govresearchgate.netnsf.govnih.gov

Generating content according to the user's instructions would require misattributing the well-established scientific findings for 6-hydroxynicotinic acid to this compound. This would result in a scientifically inaccurate and misleading article. Therefore, in the interest of providing factual and non-hallucinatory information, this request cannot be fulfilled as written.

Biochemical and Enzymatic Interactions Involving 3 Hydroxyisonicotinic Acid

Role in Microbial Metabolism and Degradation Pathways

Comparison with Other Pyridine (B92270) Compound Metabolic Pathways

The metabolic pathways of pyridine and its derivatives, such as 3-hydroxyisonicotinic acid, are diverse and depend on the specific compound and the organism involved. nih.gov The transformation rate of pyridine derivatives is influenced by their substituents, with pyridine carboxylic acids generally exhibiting a high transformation rate. nih.gov

A well-studied pyridine carboxylic acid is nicotinic acid (vitamin B3). In humans, nicotinic acid has two primary metabolic fates: the formation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and conjugation with glycine (B1666218) to form nicotinuric acid. nih.gov The catabolism of NAD subsequently releases nicotinamide, which is further metabolized. nih.gov In aerobic bacteria, the degradation of nicotinic acid often commences with hydroxylation to 6-hydroxynicotinic acid, which is then decarboxylated and further broken down. acs.orgnih.govresearchgate.net For instance, in Pseudomonas species, nicotinic acid is converted to 6-hydroxynicotinic acid by a hydroxylase. nih.gov This is followed by a series of enzymatic reactions, including decarboxylation, that lead to intermediates that can enter central metabolic pathways. acs.orgnih.govresearchgate.net

While the specific metabolic pathway of this compound is not as extensively documented as that of nicotinic acid, the general principles of pyridine derivative metabolism suggest that it would also likely undergo hydroxylation and ring cleavage. The position of the hydroxyl and carboxyl groups on the pyridine ring will dictate the specific enzymes and intermediates involved. For example, the metabolism of isonicotinic acid (pyridine-4-carboxylic acid) in some bacteria proceeds via hydroxylation to 2-hydroxyisonicotinic acid. nih.gov Given that this compound already possesses a hydroxyl group, its degradation might initiate with further hydroxylation at a different position or directly proceed to ring cleavage. The transformation of various pyridine derivatives often involves mono- or dioxygenases. nih.gov

| Pyridine Compound | Organism/System | Initial Metabolic Step | Key Enzyme Type |

|---|---|---|---|

| Nicotinic Acid | Aerobic Bacteria (e.g., Pseudomonas) | Hydroxylation to 6-hydroxynicotinic acid nih.gov | Hydroxylase nih.gov |

| Nicotinic Acid | Humans | Formation of NAD and Nicotinuric Acid nih.gov | Various (e.g., transferases) |

| Isonicotinic Acid | Bacteria | Hydroxylation to 2-hydroxyisonicotinic acid nih.gov | Hydroxylase nih.gov |

| This compound | Hypothesized Bacterial Pathway | Further hydroxylation or direct ring cleavage | Mono- or Dioxygenase nih.gov |

Analogous Roles in Biological Systems

Pyridoxal 5'-phosphate (PLP) is the active form of vitamin B6 and serves as an essential coenzyme in a wide array of enzymatic reactions, particularly in amino acid metabolism. drugbank.com Compounds that are structurally similar to PLP or its precursors can act as antagonists, interfering with the normal function of PLP-dependent enzymes. nih.gov this compound, as a pyridine derivative, shares a structural resemblance to the pyridine ring of PLP. This similarity suggests that it could potentially act as an antagonist to vitamin B6.

The antagonistic activity of PLP analogues can arise from their ability to bind to the active site of PLP-dependent enzymes, thereby preventing the binding of the natural coenzyme. nih.gov The effectiveness of such an antagonist would depend on its affinity for the enzyme's active site. While direct studies on this compound as a PLP antagonist are not extensively detailed in the available literature, the principle of competitive inhibition by substrate or cofactor analogues is a well-established concept in enzymology. khanacademy.org

The study of enzyme kinetics is crucial for understanding how enzymes function and how their activity can be modulated by inhibitors. youtube.com Enzyme inhibitors can be broadly classified as reversible or irreversible. teachmephysiology.com Reversible inhibitors, in turn, can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Km and Vmax) in a distinct manner. youtube.com

Given its structural similarity to PLP, this compound could potentially act as a competitive inhibitor for PLP-dependent enzymes. A competitive inhibitor typically binds to the active site of the enzyme, competing with the substrate or, in this case, the coenzyme. khanacademy.org This would lead to an increase in the apparent Michaelis constant (Km) for the coenzyme, while the maximum velocity (Vmax) of the reaction would remain unchanged, provided that the concentration of the coenzyme can be sufficiently increased to overcome the inhibitor.

| Kinetic Parameter | Effect of Competitive Inhibitor | Hypothesized Effect of this compound on a PLP-Dependent Enzyme |

|---|---|---|

| Vmax (Maximum Velocity) | Unchanged | Likely unchanged |

| Km (Michaelis Constant) | Increases | Likely increases (for PLP) |

Interactions with Metal Ions in Biological Contexts

Chelation therapy is a medical treatment that involves the administration of chelating agents to remove heavy metals from the body. mdpi.com Chelating agents are molecules that can form multiple bonds to a single metal ion, forming a stable, water-soluble complex that can be excreted. nih.gov this compound belongs to the class of hydroxypyridinones, which are known for their metal-chelating properties, particularly for hard metal ions. nih.govmdpi.com

The chelating ability of hydroxypyridinones makes them of interest for chelation therapy. nih.gov For instance, some 3-hydroxy-4-pyridinones have a high affinity for iron(III). mdpi.com The effectiveness of a chelating agent depends on its affinity and selectivity for the target metal ion. mdpi.com While specific studies on this compound for chelation therapy are limited, its structural features suggest it could form complexes with various metal ions. The presence of both a hydroxyl and a carboxyl group on the pyridine ring provides potential binding sites for metal coordination. Research on related compounds like 2-hydroxynicotinic acid and 3-hydroxypicolinic acid has shown their ability to form complexes with iron(III). researchgate.net

The body maintains a delicate balance of essential metal ions, a state known as homeostasis. nih.govmdpi.commdpi.com An imbalance in the levels of these metals can lead to various pathological conditions. mdpi.com Chelating agents can potentially disrupt this homeostasis by binding not only to toxic metals but also to essential ones. Therefore, the selectivity of a chelating agent is a critical factor.

3-Hydroxy-4-pyridinones have been shown to be particularly selective for Fe(III) over divalent metal cations of biological relevance such as Cu(II) and Zn(II). mdpi.com This selectivity is advantageous as it minimizes the risk of depleting the body of essential metals. mdpi.com The interaction of this compound with essential metal ions would depend on the stability of the complexes formed. The "hard and soft acids and bases" (HSAB) theory can provide some insight, suggesting that the hard acid metal ions like Fe(III) and Al(III) would have a higher affinity for the hard base functional groups (hydroxyl and carboxyl) of this compound compared to borderline acids like Cu(II) and Zn(II). mdpi.com This suggests that this compound might have a preferential affinity for iron, which could be relevant in conditions of iron overload. mdpi.com

| Compound Name |

|---|

| This compound |

| 6-hydroxynicotinic acid |

| Isonicotinic acid |

| Nicotinamide |

| Nicotinamide adenine dinucleotide |

| Nicotinic acid |

| Nicotinuric acid |

| Pyridoxal 5'-phosphate |

Structure Activity Relationship Sar Studies of 3 Hydroxyisonicotinic Acid Derivatives

Modifications Affecting Biological or Catalytic Activity

Modifications to the core structure of 3-hydroxyisonicotinic acid can lead to significant changes in the biological and catalytic activities of its derivatives. These changes are often related to the electronic, steric, and lipophilic properties of the substituents introduced.

In the realm of biological activity, studies on related nicotinic acid derivatives have shown that the introduction of different functional groups can significantly impact their antimicrobial properties. For instance, research on a series of nicotinic acid-derived acylhydrazones and their corresponding 1,3,4-oxadiazoline derivatives revealed that the acylhydrazones generally exhibited greater antibacterial activity against Gram-positive bacteria. mdpi.com Conversely, the 3-acetyl-1,3,4-oxadiazolines were found to be more active against fungal strains. mdpi.com A key finding from this research was the potent activity of derivatives containing a 5-nitrofuran substituent, highlighting the importance of this particular moiety in enhancing antimicrobial efficacy. mdpi.com

Quantitative structure-activity relationship (QSAR) studies on 2-substituted isonicotinic acid hydrazides have provided further insights into the structural requirements for biological activity. These studies have demonstrated a correlation between the electronic, steric, and lipophilic properties of the substituents and their tuberculostatic activity against Mycobacterium tuberculosis. nih.gov The reactivity of the pyridine (B92270) nitrogen atom was identified as a critical factor for the biological activity of these compounds. nih.gov

From a catalytic perspective, derivatives of this compound can serve as ligands for metal complexes with catalytic applications. The nature of the substituents on the pyridine ring can influence the electronic properties of the metal center, thereby modulating its catalytic activity. While direct studies on the catalytic activity of this compound derivatives are specific, the principles of ligand modification are well-established in catalysis. For example, the introduction of electron-donating or electron-withdrawing groups can alter the redox potential of the metal catalyst, affecting its efficiency in processes like oxidation or reduction reactions.

The enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC), which is involved in the bacterial degradation of nicotinic acid, catalyzes a decarboxylative hydroxylation. nih.govresearchgate.net While this is the activity of an enzyme on a related substrate, it underscores the biological transformations that this class of compounds can undergo.

Table 1: Impact of Structural Modifications on the Biological Activity of Nicotinic Acid Derivatives

| Structural Modification | Observed Effect on Biological Activity | Reference Compound Class |

|---|---|---|

| Conversion of carboxylic acid to acylhydrazone | Increased antibacterial activity against Gram-positive bacteria | Nicotinic acid derivatives |

| Cyclization of acylhydrazone to 1,3,4-oxadiazoline | Increased antifungal activity | Nicotinic acid derivatives |

| Introduction of a 5-nitrofuran substituent | Enhanced antimicrobial activity | Acylhydrazones and 1,3,4-oxadiazolines |

| Variation of electronic, steric, and lipophilic properties of 2-substituents | Correlation with tuberculostatic activity | Isonicotinic acid hydrazides |

Impact of Substituent Groups on Reactivity and Selectivity

The reactivity and selectivity of this compound derivatives in chemical reactions are heavily influenced by the nature and position of substituent groups on the pyridine ring. These effects can be broadly categorized as electronic and steric effects.

Substituents can either donate or withdraw electron density from the aromatic ring, a phenomenon that significantly alters the ring's nucleophilicity. lumenlearning.com Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the ring, making it more susceptible to electrophilic attack. libretexts.org Consequently, these "activating" groups generally increase the rate of electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups (EWGs), such as nitro or carbonyl groups, decrease the electron density of the ring, making it less reactive towards electrophiles. libretexts.org These "deactivating" groups slow down the rate of such reactions. lumenlearning.comlibretexts.org

In addition to affecting the rate of reaction, substituents also direct the position of incoming electrophiles to specific locations on the aromatic ring. This is known as the directing effect. Activating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to the substituent. libretexts.org Most deactivating groups, on the other hand, are meta-directors, directing incoming electrophiles to the positions two carbons away from the substituent. libretexts.org Halogens are an exception, as they are deactivating yet ortho, para-directing. libretexts.org

Table 2: General Effects of Substituent Groups on Electrophilic Aromatic Substitution

| Substituent Type | Effect on Reactivity | Directing Effect | Examples |

|---|---|---|---|

| Activating Groups | Increase reaction rate | Ortho, Para | -OH, -CH₃, -OCH₃ |

| Deactivating Groups | Decrease reaction rate | Meta | -NO₂, -CN, -COOH |

| Halogens (Deactivating) | Decrease reaction rate | Ortho, Para | -F, -Cl, -Br, -I |

Conformational Analysis and Molecular Recognition

The three-dimensional shape, or conformation, of this compound derivatives plays a critical role in their interaction with biological targets and in their self-assembly properties. Conformational analysis aims to understand the preferred spatial arrangements of atoms in a molecule and the energy differences between them.

For hydroxynicotinic acids, theoretical calculations have shown that different tautomeric forms (oxo vs. hydroxy) can be favored depending on the position of the hydroxyl group and the phase (gas vs. crystalline). researchgate.net In the crystalline state, several hydroxynicotinic acids exist as the oxo tautomer. researchgate.net The conformation of the molecule can be influenced by intramolecular hydrogen bonding and steric interactions between substituent groups. These conformational preferences are crucial as they dictate the shape of the molecule that is presented for molecular recognition.

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The ability of a this compound derivative to bind to a biological receptor or to form a supramolecular assembly depends on the complementarity of its shape and electronic properties with the binding partner.

Studies on molecular recognition involving related heterocyclic systems, such as naphthyridine derivatives, have highlighted the importance of hydrogen bonding in achieving strong and specific binding. nih.govmdpi.com The design of molecules with pre-organized conformations that minimize the entropic penalty upon binding can lead to enhanced affinity. nih.gov The specific arrangement of hydrogen bond donors and acceptors in a this compound derivative will therefore be a key determinant of its molecular recognition capabilities. The presence of both a hydroxyl group and a carboxylic acid group, along with the pyridine nitrogen, provides multiple sites for hydrogen bonding, making these derivatives interesting candidates for the design of receptors and self-assembling materials.

Q & A

What are the recommended safety precautions for handling 3-Hydroxyisonicotinic acid in laboratory settings?

Category: Basic Research Question

Answer:

While this compound (CAS 10128-71-9) lacks explicit hazard classification in the provided evidence, analogous hydroxy acids (e.g., 3-hydroxypropionic acid) suggest potential risks such as skin/eye irritation . Methodological precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to avoid direct contact .

- Ventilation: Work in a fume hood or well-ventilated area to minimize inhalation risks .

- Spill Management: Use inert absorbents (e.g., vermiculite) for containment; avoid dust generation .

- Emergency Protocols: For accidental exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .

Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Category: Basic Research Question

Answer:

Key methods for structural elucidation and purity assessment include:

- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm hydroxyl and carboxylic acid functional groups, referencing spectral libraries (e.g., NIST Chemistry WebBook) .

- Infrared Spectroscopy (IR): Identify O-H (2500–3300 cm) and C=O (1700–1750 cm) stretches .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ ~254 nm) to assess purity, optimizing mobile phases (e.g., acetonitrile/water with 0.1% formic acid) .

- Mass Spectrometry (MS): ESI-MS in negative ion mode to verify molecular weight (CHNO, theoretical 139.03 g/mol) .

How can researchers optimize synthesis protocols for this compound to improve yield and scalability?

Category: Advanced Research Question

Answer:

Synthetic routes (e.g., hydroxylation of isonicotinic acid derivatives) require:

- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and prevent over-oxidation .

- Catalyst Screening: Test transition-metal catalysts (e.g., Cu or Fe complexes) for regioselective hydroxylation .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance solubility, while lower temperatures reduce side reactions .

- Purification: Recrystallization from ethanol/water mixtures or preparative HPLC for high-purity isolates .

Document all parameters (temperature, stoichiometry) to ensure reproducibility per guidelines in .

What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Category: Advanced Research Question

Answer:

Discrepancies often arise from variations in experimental conditions. Mitigation approaches include:

- Standardized Protocols: Adopt OECD guidelines for solubility testing (e.g., shake-flask method at 25°C) .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to assess hydrolytic/oxidative stability .

- Computational Modeling: Use tools like COSMO-RS to predict solubility and pKa values, cross-validating with empirical data .

- Interlaboratory Comparisons: Share raw data (e.g., DSC thermograms for melting point verification) to identify methodological biases .

How can computational methods predict the reactivity of this compound in biological or catalytic systems?

Category: Advanced Research Question

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) Simulations: Model interactions with enzymes (e.g., decarboxylases) to study metabolic pathways .

- QSPR Models: Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity or catalytic performance .

Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

What are the best practices for ensuring reproducibility in studies involving this compound?

Category: Basic Research Question

Answer:

- Detailed Documentation: Report synthesis conditions (e.g., catalyst loading, reaction time) and characterization data (e.g., NMR shifts, HPLC gradients) .

- Batch Consistency: Use controlled sourcing (e.g., CAS 10128-71-9) and quantify impurities via GC-MS .

- Open Data Sharing: Deposit raw spectra/chromatograms in repositories like PubChem or Zenodo for peer validation .

How does pH influence the stability and reactivity of this compound in aqueous solutions?

Category: Advanced Research Question

Answer:

- pH-Dependent Stability: Conduct kinetic studies across pH 2–12, monitoring degradation via UV-Vis or LC-MS. Carboxylic acid groups may protonate below pH 4, reducing solubility .

- Reactivity in Buffers: Assess chelation potential with metal ions (e.g., Fe) using ITC (Isothermal Titration Calorimetry) .

- Autoxidation Risks: Under alkaline conditions, hydroxyl groups may oxidize; add antioxidants (e.g., BHT) or use inert atmospheres .

What advanced techniques characterize the solid-state properties of this compound?

Category: Advanced Research Question

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.